molecular formula C11H6F6O2 B12973267 5,8-Bis(trifluoromethyl)chroman-4-one

5,8-Bis(trifluoromethyl)chroman-4-one

Cat. No.: B12973267
M. Wt: 284.15 g/mol
InChI Key: CSKQASFTMBIIJO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,8-Bis(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit diverse biological activities .

Scientific Research Applications

5,8-Bis(trifluoromethyl)chroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Bis(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one
  • 2-Arylchroman-4-one derivatives

Uniqueness

5,8-Bis(trifluoromethyl)chroman-4-one is unique due to the presence of two trifluoromethyl groups, which significantly enhance its lipophilicity and metabolic stability compared to other similar compounds. This makes it more effective in biological systems and increases its potential as a therapeutic agent .

Biological Activity

5,8-Bis(trifluoromethyl)chroman-4-one is a synthetic compound that has garnered attention due to its notable biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the chroman-4-one family, which is characterized by a chromone backbone with various substituents that can significantly influence its biological properties. The presence of trifluoromethyl groups enhances its lipophilicity and may improve its interaction with biological targets.

Research indicates that this compound exhibits significant inhibitory activity against SIRT2 (Sirtuin 2), an NAD+-dependent deacetylase involved in various cellular processes including metabolism, cell cycle regulation, and stress response. Inhibition of SIRT2 has implications for the treatment of several diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of coumarin, including those similar to this compound, exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with strong electron-withdrawing groups like trifluoromethyl have demonstrated significant activity against certain bacterial strains .

Compound MIC (µg/mL) Bacterial Strain
This compound3.125Staphylococcus aureus
Other coumarin derivatives1 - 6.25Various strains

Antioxidant and Anti-inflammatory Properties

Coumarin derivatives are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. The antioxidant activity is often correlated with anti-inflammatory effects. In vivo studies have highlighted the potential of these compounds in reducing inflammation markers in models of induced colitis .

Case Studies and Research Findings

  • Inhibition Studies : A study investigating the inhibition of SIRT2 revealed that this compound could effectively reduce SIRT2 activity in vitro. This inhibition was associated with decreased cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy.
  • Antimicrobial Efficacy : In a comparative study of various coumarin derivatives, this compound exhibited superior antibacterial activity against Staphylococcus aureus compared to standard antibiotics. This finding underscores its potential as a lead compound for developing new antimicrobial agents .
  • Oxidative Stress Reduction : In animal models subjected to oxidative stress conditions, administration of this compound led to significant reductions in biomarkers associated with oxidative damage and inflammation .

Properties

Molecular Formula

C11H6F6O2

Molecular Weight

284.15 g/mol

IUPAC Name

5,8-bis(trifluoromethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)5-1-2-6(11(15,16)17)9-8(5)7(18)3-4-19-9/h1-2H,3-4H2

InChI Key

CSKQASFTMBIIJO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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